molecular formula C13H25BO2 B6206053 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 2098555-07-6

4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B6206053
CAS No.: 2098555-07-6
M. Wt: 224.1
InChI Key:
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Description

4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure allows for unique reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can lead to a wide range of functionalized organic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential use in drug delivery systems and as therapeutic agents. The unique properties of boron allow for targeted delivery and controlled release of drugs.

Industry

Industrially, this compound may be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with various elements.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron center can act as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations. Molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing reagents such as:

  • Phenylboronic acid
  • Trimethylborate
  • Borane-tetrahydrofuran complex

Uniqueness

What sets 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane apart is its specific structure, which provides unique reactivity and stability. The presence of multiple methyl groups and the dioxaborolane ring contribute to its distinct chemical properties, making it a valuable reagent in organic synthesis.

Properties

CAS No.

2098555-07-6

Molecular Formula

C13H25BO2

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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